![molecular formula C13H10F3N3O B232202 2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)
2-[3-(Trifluoromethyl)anilino]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)anilino]nicotinamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mechanism of Action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets and activates various signaling pathways. Inhibition of BTK by TAK-659 blocks this signaling cascade, leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
In addition to its effects on B-cell proliferation and survival, TAK-659 has been shown to modulate various immune cell populations, including T-cells, natural killer cells, and macrophages. These effects are thought to be mediated through the inhibition of BTK-dependent signaling pathways in these cell types.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages as a tool compound for studying B-cell signaling and function. It is highly selective for BTK, with minimal off-target effects on other kinases. It is also orally bioavailable and has favorable pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to its use in lab experiments. For example, its potency may vary depending on the specific cell type or disease model being studied, and its effects may be influenced by the presence of other signaling pathways.
Future Directions
There are several potential future directions for research on TAK-659 and its role in B-cell malignancies. One area of interest is the identification of biomarkers that can predict response to BTK inhibition, as well as the development of combination therapies that can enhance the efficacy of TAK-659. Another area of focus is the investigation of TAK-659 in other immune-related diseases, such as autoimmune disorders and graft-versus-host disease. Finally, there is ongoing research to identify novel BTK inhibitors with improved potency and selectivity, as well as alternative mechanisms of action.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-chloronicotinic acid with trifluoromethylaniline to form 2-[3-(trifluoromethyl)anilino]nicotinic acid. This intermediate is then converted to the corresponding amide using thionyl chloride and N,N-dimethylformamide. The final product is obtained by treating the amide with 1,2,4-triazole in the presence of a base.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has shown potent and selective inhibition of BTK, resulting in decreased proliferation and survival of malignant B-cells.
properties
Molecular Formula |
C13H10F3N3O |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)8-3-1-4-9(7-8)19-12-10(11(17)20)5-2-6-18-12/h1-7H,(H2,17,20)(H,18,19) |
InChI Key |
STZZMKSCWDOODK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
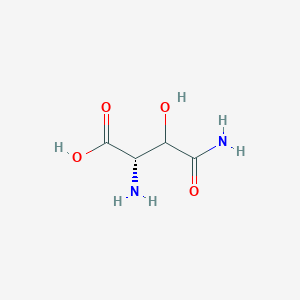
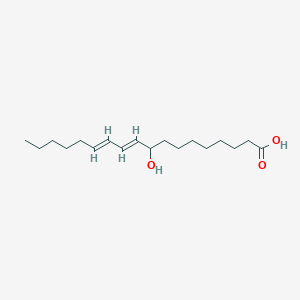
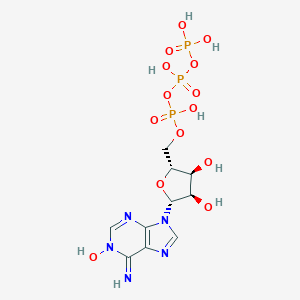
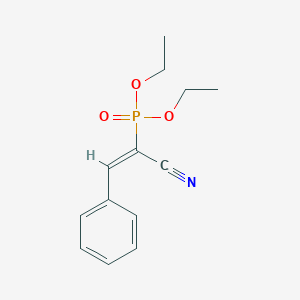

![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
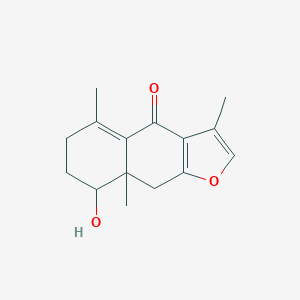
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)